2-Methyl-2-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol
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Overview
Description
2-Methyl-2-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol is a complex organic compound that features an imidazole ring, a pentanol chain, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction forms the imidazole ring, which is then further modified to introduce the methyl and pentanol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: This reaction can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Methyl-2-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which can influence the activity of metalloenzymes. Additionally, the compound can interact with biological membranes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A precursor to various drugs and coordination compounds.
1-Methylimidazole: Used in the synthesis of pharmaceuticals and as a ligand in coordination chemistry.
4(5)-Methylimidazole: Found in caramel coloring and used in the synthesis of pharmaceuticals.
Uniqueness
2-Methyl-2-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol is unique due to its specific structure, which combines an imidazole ring with a pentanol chain and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-methyl-2-[(1-methylimidazol-2-yl)methylamino]pentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-4-5-11(2,9-15)13-8-10-12-6-7-14(10)3/h6-7,13,15H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQNTWUJHDRYIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(CO)NCC1=NC=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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